

CG428: A Selective TRK Degrader for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CG428	
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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Dysregulation of TRK signaling, often through gene fusions, is a known driver in a variety of cancers. **CG428** is a first-in-class, potent, and selective degrader of TRK proteins.[2][3] It is a proteolysis-targeting chimera (PROTAC) that induces the degradation of TRK via the ubiquitin-proteasome system, offering a promising therapeutic strategy for TRK-driven malignancies.[2][3] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the evaluation of **CG428**.

Mechanism of Action

CG428 is a heterobifunctional molecule composed of a ligand that binds to the TRK kinase domain and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] By bringing TRK and CRBN into close proximity, CG428 facilitates the ubiquitination of the TRK protein, marking it for degradation by the 26S proteasome.[2][4] This targeted protein degradation approach leads to the removal of the entire TRK protein, thereby inhibiting its downstream signaling pathways, such as the PLCy1 pathway.[2][4]



Caption: Mechanism of action of CG428 as a TRK degrader.

Quantitative Data

The following tables summarize the key quantitative data for CG428.

Table 1: Binding Affinity of CG428 for TRK Kinases

Kinase	Binding Affinity (Kd, nM)	
TRKA	1	
TRKB	28	
TRKC	4.2	

Data obtained from MedchemExpress and Tocris Bioscience.[3][5]

Table 2: In Vitro Degradation and Anti-proliferative Activity of CG428

Cell Line	Target Protein	DC50 (nM)	IC50 (nM)
KM12	TPM3-TRKA	0.36	2.9
HEL	Wild-type TRKA	2.23	Not Reported

Data obtained from MedchemExpress and Tocris Bioscience.[3][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Western Blotting for TRK Degradation

This protocol is used to determine the degradation of TRK protein following treatment with **CG428**.

Cell Culture and Treatment:



- Culture KM12 colorectal carcinoma cells in appropriate media until they reach 70-80% confluency.
- Treat cells with varying concentrations of CG428 (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
- Cell Lysis and Protein Quantification:
 - Wash cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein concentrations and prepare samples with Laemmli buffer.
 - Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for TRKA (or other TRK isoforms)
 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
 - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody for 1 hour at room temperature.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities using densitometry software.

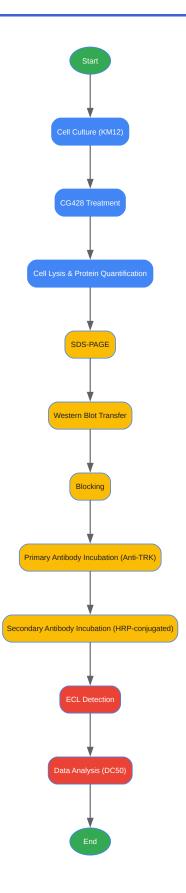
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- Normalize the TRK protein levels to the loading control.
- Calculate the percentage of TRK protein remaining compared to the vehicle-treated control.
- Plot the percentage of remaining protein against the log of the CG428 concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).





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Caption: Experimental workflow for Western Blot analysis of TRK degradation.



Cell Viability Assay (IC50 Determination)

This protocol is used to assess the effect of **CG428** on the proliferation of cancer cells.

- Cell Seeding:
 - Seed KM12 cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
 - Allow cells to attach overnight.
- Compound Treatment:
 - Treat the cells with a serial dilution of CG428 (e.g., 0.1 nM to 10,000 nM) for a specified duration (e.g., 72 hours). Include a vehicle control.
- Viability Assessment:
 - Use a commercial cell viability reagent such as CellTiter-Glo® or MTT.
 - For CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence using a plate reader.
 - For MTT, add the MTT reagent, incubate, solubilize the formazan crystals, and measure absorbance.
- Data Analysis:
 - Normalize the viability data to the vehicle-treated control.
 - Plot the percentage of cell viability against the log of the CG428 concentration.
 - Fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Ubiquitination Assay

This assay confirms that CG428 induces the ubiquitination of TRK.



· Cell Treatment and Lysis:

- Treat KM12 cells with CG428 and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
- Lyse the cells in a denaturing lysis buffer to disrupt protein-protein interactions.
- Immunoprecipitation:
 - Pre-clear the lysate with protein A/G agarose beads.
 - Incubate the lysate with an anti-TRKA antibody to immunoprecipitate TRKA and its bound proteins.
 - Collect the immunoprecipitates using protein A/G agarose beads.
- Western Blotting:
 - Elute the immunoprecipitated proteins from the beads.
 - Perform Western blotting as described above.
 - Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated TRKA. A smear or ladder of higher molecular weight bands indicates ubiquitination.

In Vivo Efficacy

CG428 has demonstrated good plasma exposure levels in mice, suggesting its potential for in vivo applications.[1][4] While specific tumor growth inhibition data from xenograft models is not detailed in the currently available public literature, a typical experimental design to evaluate in vivo efficacy would be as follows:

- Xenograft Model: Subcutaneous implantation of KM12 cells into immunocompromised mice (e.g., nude mice).
- Treatment: Once tumors are established, mice would be treated with CG428 (e.g., via oral gavage or intraperitoneal injection) at various doses and schedules. A vehicle control group would also be included.

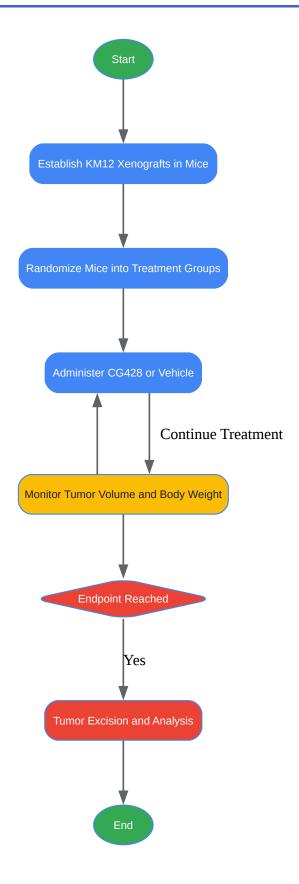
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• Efficacy Assessment: Tumor volume and body weight would be measured regularly. At the end of the study, tumors would be excised for further analysis (e.g., Western blotting to confirm TRK degradation).





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Caption: General workflow for in vivo efficacy studies of CG428.



Conclusion

CG428 is a potent and selective TRK degrader with a clear mechanism of action. The preclinical data demonstrate its ability to effectively degrade TRK proteins and inhibit the growth of TRK-fusion positive cancer cells in vitro. Its favorable pharmacokinetic properties in mice support its further investigation as a potential therapeutic agent for the treatment of TRK-driven cancers. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of this promising targeted therapy.

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- To cite this document: BenchChem. [CG428: A Selective TRK Degrader for Targeted Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929720#cg428-as-a-selective-trk-degrader]

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